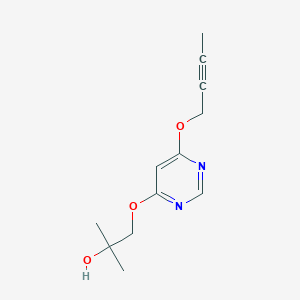
4-(2-Butynyloxy)-6-(2-hydroxy-2-methylpropyloxy)pyrimidine
Katalognummer B8392246
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: FRGNSNIRGORREN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07223769B2
Procedure details


In 6 ml of tetrahydrofuran was suspended 0.29 g of sodium hydride (60% in oil), to which 0.4 ml of a solution containing 0.25 g of 2-butyn-1-ol in tetrahydrofuran was added dropwise at room temperature, followed by stirring for 10 minutes. To this was added dropwise 0.4 ml of a solution containing 0.66 g of 1-(6-chloropyrimidin-4-yloxy)-2-methyl-2-propanol in tetrahydrofuran at 0° C., followed by increasing the temperature up to room temperature and stirring for 5 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, which was extracted three times with ethyl acetate. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.33 g of 4-(2-butynyloxy)-6-(2-hydroxy-2-methylpropyloxy)pyrimidine.

[Compound]
Name
solution
Quantity
0.4 mL
Type
reactant
Reaction Step Two



[Compound]
Name
solution
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Name
1-(6-chloropyrimidin-4-yloxy)-2-methyl-2-propanol
Quantity
0.66 g
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:7])[C:4]#[C:5][CH3:6].Cl[C:9]1[N:14]=[CH:13][N:12]=[C:11]([O:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18])[CH:10]=1.[Cl-].[NH4+]>O1CCCC1>[CH2:3]([O:7][C:9]1[CH:10]=[C:11]([O:15][CH2:16][C:17]([OH:19])([CH3:18])[CH3:20])[N:12]=[CH:13][N:14]=1)[C:4]#[C:5][CH3:6] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.29 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#CC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
1-(6-chloropyrimidin-4-yloxy)-2-methyl-2-propanol
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=N1)OCC(C)(O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise at room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for 5 hours
|
|
Duration
|
5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted three times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with a saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C#CC)OC1=NC=NC(=C1)OCC(C)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.33 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
